2,5-Di(1H-imidazol-1-yl)terephthalic acid
Übersicht
Beschreibung
2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4. It is a derivative of terephthalic acid, where two hydrogen atoms are replaced by imidazole groups at the 2 and 5 positions.
Wissenschaftliche Forschungsanwendungen
2,5-Di(1H-imidazol-1-yl)terephthalic acid has several scientific research applications, including:
Safety and Hazards
Zukünftige Richtungen
Given its unique structure and properties, 2,5-Di(1H-imidazol-1-yl)terephthalic acid has potential applications in various fields such as optoelectronic materials, chemical sensors, and pharmaceuticals . Its use as a ligand in the synthesis of MOF materials also presents exciting opportunities for future research .
Wirkmechanismus
Target of Action
2,5-Di(1H-imidazol-1-yl)terephthalic acid, also known as 2,5-Di-1H -imidazol-1-yl-1,4-benzenedicarboxylic acid, is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . The primary targets of this compound are therefore the metal ions in these frameworks, such as La, Nd, Zn, Pb, Ni .
Mode of Action
As a ligand, this compound interacts with its targets (the metal ions) through coordination chemistry . The imidazole rings in the compound can form coordinate bonds with the metal ions, resulting in the formation of MOFs .
Biochemical Pathways
The formation of mofs can have significant effects on various chemical processes, given the diverse applications of mofs in areas like gas storage, catalysis, and drug delivery .
Pharmacokinetics
The polar nature of the imidazole ring could potentially improve the pharmacokinetic parameters of imidazole-containing compounds .
Result of Action
The primary result of the action of this compound is the formation of MOFs . These MOFs can have various molecular and cellular effects depending on their specific structure and application.
Biochemische Analyse
Biochemical Properties
It is known to be a potential ligand in coordination chemistry and organometallic chemistry . It can form stable coordination compounds, such as metal-organic polymers, complexes, and nanomaterials
Molecular Mechanism
It is known to form stable coordination compounds, suggesting that it may interact with biomolecules through binding interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(1H-imidazol-1-yl)terephthalic acid typically involves the reaction of terephthalic acid with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(1H-imidazol-1-yl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The imidazole groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the imidazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the imidazole rings .
Vergleich Mit ähnlichen Verbindungen
2,5-Di(1H-imidazol-1-yl)terephthalic acid can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-yl)benzene: This compound has a similar structure but lacks the carboxylic acid groups, which can affect its coordination properties and applications.
2,5-Di(1H-pyrazol-1-yl)terephthalic acid: This compound has pyrazole groups instead of imidazole groups, leading to different reactivity and coordination behavior.
2,5-Di(1H-triazol-1-yl)terephthalic acid: The presence of triazole groups can result in unique properties and applications compared to the imidazole derivative
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
2,5-di(imidazol-1-yl)terephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXCLSZDBWNUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.